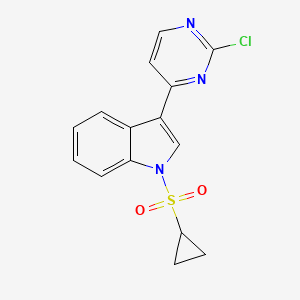

3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c16-15-17-8-7-13(18-15)12-9-19(22(20,21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMIGSUMIKFZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole typically involves a multi-step process. One reported method includes the use of In(OTf)3 as a catalyst in a sonochemical approach. This method involves the reaction between 2,4-dichloropyrimidine and indoles, resulting in the formation of the desired product with good regioselectivity. The reaction conditions include ultrasound-assisted heteroarylation, which facilitates the replacement of the C-3 hydrogen of indole and the C-4 chloro group of the pyrimidine ring simultaneously .

Chemical Reactions Analysis

3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group of the pyrimidine ring.

Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and has been used in the development of new synthetic methodologies.

Biology: It has shown promising interactions with biological targets, such as SIRT1, a protein involved in cellular regulation.

Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to SIRT1 regulation.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole involves its interaction with specific molecular targets. In particular, the compound has been shown to inhibit SIRT1 by binding to its active site. This interaction is facilitated by hydrogen bonding between the indole “NH” moiety and the GLN345 residue of SIRT1. The presence of a sulfonamide moiety at the C-5 position of the indole ring enhances its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Indole Derivatives

Key Compounds for Comparison :

1-(5-Fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole (): Structural Differences: Replaces the chloropyrimidine with a naphthalene carbonyl group and substitutes the cyclopropylsulfonyl with a fluoropentyl chain.

Calindol (): Structure: (R)-2-[1-(1-naphthyl)ethylaminomethyl]-1H-indole. Comparison: Lacks sulfonyl and pyrimidine groups but shares the indole core. Calindol is a calcium-sensing receptor (CaSR) agonist, suggesting that indole derivatives without electronegative substituents may favor receptor activation over kinase inhibition .

Data Table 1: Structural and Pharmacological Comparisons

Sulfonyl-Containing Analogues

Key Compounds :

1-((cis)-1-(Cyclopropylsulfonyl)-4-methylpiperidin-3-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (): Structural Differences: Integrates a cyclopropylsulfonyl group into a piperidine-imidazo-pyrrolo-pyrazine scaffold.

Data Table 2: Sulfonyl Group Impact

Chloropyrimidine-Containing Analogues

The target compound’s 2-chloropyrimidine group may mimic ATP’s adenine in kinase binding, similar to established kinase inhibitors .

Research Findings and Hypotheses

- Selectivity : The cyclopropylsulfonyl group in the target compound may reduce off-target effects compared to bulkier sulfonamides (e.g., tosyl groups) by limiting steric hindrance.

- Potency : The electron-withdrawing chlorine on pyrimidine could enhance binding affinity in kinase pockets, though this requires empirical validation.

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting improved half-life over linear alkyl chains (e.g., fluoropentyl in ) .

Biological Activity

3-(2-Chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by an indole core substituted with a 2-chloropyrimidin-4-yl group and a cyclopropylsulfonyl moiety. Its molecular formula is with a molecular weight of approximately 333.8 g/mol. The IUPAC name is 3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole |

| Molecular Formula | C₁₅H₁₂ClN₃O₂S |

| Molecular Weight | 333.8 g/mol |

| CAS Number | 1835670-20-6 |

The primary target for this compound is SIRT1 , a member of the sirtuin family of proteins, which are known to play critical roles in cellular regulation and metabolic processes. The compound interacts with SIRT1 through hydrogen bond interactions with the GLN345 residue, primarily via the indole "NH" moiety.

Biochemical Pathways

As a deacetylase, SIRT1 removes acetyl groups from various proteins, influencing several biochemical pathways related to aging, metabolism, and cancer progression. The interaction of this compound with SIRT1 suggests potential applications in cancer therapy by modulating these pathways.

In Silico Studies

In silico studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These studies predict its viability as a drug candidate for further pharmacological evaluation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. The cytotoxic effects were measured using the MTT assay, revealing promising IC50 values that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the indole structure and their derivatives:

- Anticancer Activity : A study evaluated various indole derivatives for their anticancer properties against multiple cell lines. The findings indicated that certain derivatives exhibited lower IC50 values compared to standard treatments like erlotinib, suggesting enhanced efficacy .

- Mechanistic Insights : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of COX-2 activity .

- Dual Targeting Potential : Another study highlighted the potential of indole derivatives as dual inhibitors targeting both EGFR and CDK2 pathways, demonstrating significant antiproliferative effects in vitro .

Q & A

Q. How is compound stability assessed under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.